2,6-Dmc

Description

Historical Perspectives and Early Investigations of Dimethyl Carbonate

Historically, dimethyl carbonate was traditionally synthesized through the reaction of highly toxic and corrosive phosgene (B1210022) with methanol (B129727) wikipedia.orgmdpi.com. This method involved the formation of methyl chloroformate as an intermediate wikipedia.org. While effective, the use of phosgene presented significant safety and environmental challenges unive.itunicamp.br.

Early investigations into DMC's properties and reactions laid the groundwork for understanding its potential beyond this initial synthesis route. Research focused on its basic chemical behavior as a carbonate ester.

Evolution of Research Interest in Dimethyl Carbonate as a "Green Chemical"

Research interest in dimethyl carbonate has significantly evolved, particularly with the growing emphasis on "green chemistry" principles ajrconline.org. DMC is now widely recognized and studied as an environmentally benign alternative to more hazardous chemicals unive.itresearchgate.netresearchgate.net. Its classification in the "recommended" bracket of solvent selection guides highlights its favorable environmental profile researchgate.net.

Several properties contribute to DMC's status as a green chemical:

Low Toxicity: Compared to traditional reagents like dimethyl sulfate (B86663) and phosgene, DMC exhibits significantly lower toxicity unive.itunicamp.brrsc.org.

Biodegradability: DMC readily biodegrades in the atmosphere, with over 90% degradation observed in 28 days researchgate.net.

Low Environmental Impact: It does not contribute significantly to ozone depletion or greenhouse gas emissions slchemtech.com.

Non-corrosive Nature: DMC is non-corrosive to metals, making it safer to handle and process taylorandfrancis.com.

The development of phosgene-free synthesis routes has been a crucial factor in the increased research interest in DMC as a green chemical mdpi.comunicamp.br. Processes such as the oxidative carbonylation of methanol, pioneered by companies like Enichem and UBE, offered cleaner and safer production methods, further enhancing DMC's appeal for environmentally conscious applications mdpi.comunicamp.brbts.gov. Research continues into developing even more efficient and sustainable synthesis methods, including those utilizing CO₂ as a feedstock nih.govmdpi.comresearchgate.net.

Overview of Dimethyl Carbonate's Significance in Contemporary Chemical Science and Industrial Contexts (excluding direct end-use applications in fuels, batteries, etc., focusing on its role as a chemical intermediate/reagent)

In contemporary chemical science and industrial contexts, dimethyl carbonate holds significant importance primarily as a versatile chemical intermediate and reagent silverfernchemical.comatamanchemicals.com. Its utility stems from its ability to participate in various organic reactions, particularly as a methylating and carbonylating agent, offering a greener alternative to traditional hazardous reagents unive.itunicamp.brube.com.

DMC serves as a substitute for highly toxic and corrosive reagents like dimethyl sulfate, methyl halides (e.g., methyl iodide, methyl chloride), and phosgene in methylation and methoxycarbonylation reactions unive.itresearchgate.netunive.it. These traditional reagents often produce stoichiometric amounts of inorganic salts as byproducts, leading to waste disposal issues unive.itunicamp.br. In contrast, reactions involving DMC can be catalytic and generate fewer, less hazardous byproducts, such as methanol and CO₂, which can potentially be recycled unive.itunicamp.br.

The reactivity of DMC can be tuned based on reaction conditions, particularly temperature unicamp.br. At lower temperatures (around 90 °C), it tends to act as a methoxycarbonylating agent, while at higher temperatures (typically above 160 °C), it primarily functions as a methylating agent unicamp.br. This tunable reactivity allows for selective synthesis of various organic compounds.

Research highlights DMC's effectiveness in:

Methylation Reactions: DMC can methylate a variety of nucleophiles, including amines, phenols, thiophenols, carboxylic acids, and active methylene (B1212753) compounds wikipedia.orgunive.itpsu.eduresearchgate.nettypeset.io. Studies have shown that DMC can achieve high selectivity for mono-methylation, which is often challenging with traditional methylating agents unicamp.brunive.ittypeset.io.

Carbonylation and Methoxycarbonylation Reactions: DMC serves as an environmentally friendly alternative to phosgene for introducing carbonyl or methoxycarbonyl groups into molecules unive.itunicamp.brube.com. This is particularly relevant in the synthesis of carbamates, which are precursors for various pharmaceuticals, agrochemicals, and polyurethanes unive.it.

DMC's application as a solvent in organic synthesis is also notable due to its low toxicity and ability to dissolve a wide range of compounds slchemtech.comfishersci.cataylorandfrancis.com. It is considered a viable replacement for more hazardous solvents like methyl ethyl ketone, ethyl acetate (B1210297), and methyl isobutyl ketone wikipedia.orgresearchgate.nettaylorandfrancis.com.

The use of DMC as a chemical intermediate is crucial in the production of various chemicals. A significant industrial application is its role in the synthesis of diphenyl carbonate through a transesterification reaction with phenol (B47542) fishersci.cawikipedia.org. Diphenyl carbonate is a key monomer for the production of bisphenol-A-polycarbonate, a widely used polymer fishersci.cawikipedia.org.

Structure

3D Structure of Parent

Properties

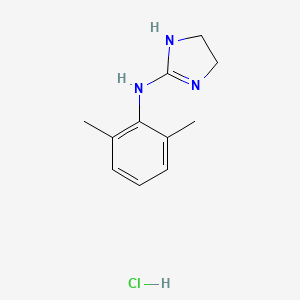

CAS No. |

59520-70-6 |

|---|---|

Molecular Formula |

C11H16ClN3 |

Molecular Weight |

225.72 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11;/h3-5H,6-7H2,1-2H3,(H2,12,13,14);1H |

InChI Key |

YEMZMTCQUDSNQU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |

Other CAS No. |

59520-70-6 |

Synonyms |

2,6-dimethyl clonidine 2,6-dimethylclonidine 2,6-DMC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Dmc Dimethyl Carbonate

Classical Approaches to 2,6-Dmc (Dimethyl Carbonate) Synthesis

Historically, the predominant method for DMC synthesis involved the reaction of methanol (B129727) with phosgene (B1210022). While this route was industrially significant, the extreme toxicity and corrosive nature of phosgene have led to its phasing out in favor of less hazardous alternatives researchgate.netgoogle.comgoogle.comgoogle.com. The focus of modern synthesis lies in non-phosgene routes.

Oxidative Carbonylation of Methanol to this compound (Dimethyl Carbonate)

The oxidative carbonylation of methanol is a notable non-phosgene route that utilizes carbon monoxide and oxygen in the presence of a catalyst to produce DMC. This process can occur in either liquid or gas phase. Early catalysts for this reaction often involved metal chlorides, such as CuCl or CuCl₂, but these faced issues with rapid deactivation and the formation of corrosive byproducts like hydrochloric acid due to the presence of water, a reaction product google.comgoogle.commdpi.com.

The reaction can be represented as:

2 CH₃OH + CO + 0.5 O₂ → (CH₃O)₂CO + H₂O

While this route offers advantages over the phosgene method, challenges remain in achieving high methanol conversion and DMC yield, as well as addressing catalyst stability and the potential for explosive hazards associated with the use of carbon monoxide and oxygen researchgate.netmdpi.com.

Transesterification Routes to this compound (Dimethyl Carbonate)

Transesterification involves the reaction of an organic carbonate, such as a cyclic carbonate, with methanol to produce DMC and a glycol. This route is considered environmentally friendly as it can avoid the use of highly toxic reagents and does not produce significant waste or cause equipment corrosion researchgate.netnih.gov. Common cyclic carbonates used include ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) google.comgoogle.comnih.govresearchgate.net.

The general reaction for the transesterification of a cyclic carbonate with methanol is:

Cyclic Carbonate + 2 CH₃OH → (CH₃O)₂CO + Glycol

This method can be carried out in one or two steps. The two-step method, which involves the prior synthesis of the cyclic carbonate from an epoxide and CO₂, followed by transesterification with methanol, is generally considered greener and more efficient for large-scale industrial development nih.gov. Various catalysts, including homogeneous and heterogeneous systems, have been explored for transesterification reactions google.comgoogle.comresearchgate.netku.edu.

Modern and Green Chemistry Syntheses of this compound (Dimethyl Carbonate) from CO₂ and Methanol

The direct synthesis of DMC from CO₂ and methanol is a highly attractive route from a green chemistry perspective, as it utilizes a readily available greenhouse gas as a feedstock. researchgate.netmdpi.commdpi.comtandfonline.com. This process directly converts CO₂ and methanol into DMC and water:

CO₂ + 2 CH₃OH ⇌ (CH₃O)₂CO + H₂O

Despite its environmental appeal, this reaction is thermodynamically limited by a low equilibrium constant, and the presence of water as a byproduct can shift the equilibrium back towards the reactants and deactivate certain catalysts mdpi.commdpi.comtandfonline.comresearchgate.net. To overcome these limitations, research focuses on developing highly efficient catalysts and employing techniques for in-situ water removal, such as using dehydrating agents mdpi.commdpi.comtandfonline.comresearchgate.net.

Catalytic Syntheses of this compound (Dimethyl Carbonate)

Catalysis is crucial for facilitating the direct synthesis of DMC from CO₂ and methanol due to the thermodynamic stability of CO₂ mdpi.comtandfonline.comias.ac.in. Both homogeneous and heterogeneous catalysts have been investigated for this transformation.

Homogeneous Catalysis in this compound (Dimethyl Carbonate) Production

Homogeneous catalysts are in the same phase as the reactants, typically liquid. Various homogeneous catalysts, including certain metal complexes and organic bases, have been explored for the synthesis of DMC from methanol and CO₂ or via transesterification routes google.comresearchgate.netrsc.org. While some homogeneous catalysts exhibit high activity, they often present challenges related to separation from the reaction mixture and potential for deactivation google.comresearchgate.net. For instance, sodium methoxide (B1231860) (CH₃ONa) is a highly active homogeneous catalyst for transesterification but has unsatisfactory stability researchgate.netrsc.org. Research is ongoing to develop stable and highly active homogeneous catalysts, such as potassium imidazole (B134444) (KIm), which has shown promising results in transesterification with high activity and stability over multiple cycles researchgate.netrsc.org.

Heterogeneous Catalysis in this compound (Dimethyl Carbonate) Production (e.g., metal oxides, zeolites)

Heterogeneous catalysts are in a different phase from the reactants, typically solid, which simplifies separation and recycling. A wide range of heterogeneous catalysts has been investigated for DMC synthesis, particularly for the direct synthesis from CO₂ and methanol and for transesterification routes researchgate.netgoogle.comresearchgate.netku.edutandfonline.comresearchgate.net. These include metal oxides, zeolites, supported metal catalysts, and hydrotalcites researchgate.netku.edumdpi.comwhiterose.ac.uk.

Metal oxides, such as ceria (CeO₂) and zirconia (ZrO₂), have shown catalytic activity in the direct synthesis of DMC from CO₂ and methanol mdpi.comias.ac.in. The morphology and acid-base properties of metal oxides can significantly influence their catalytic performance ias.ac.in. For example, spindle-shaped CeO₂ has demonstrated superior catalytic performance, which is correlated with the concentration of acid-base sites and defect sites ias.ac.in. The addition of dehydrating agents can further enhance the yield by removing water and shifting the equilibrium mdpi.comias.ac.in.

Zeolites, both acidic and basic, have also been explored as heterogeneous catalysts for DMC synthesis, including in one-pot reactions from methanol, epoxides, and CO₂ researchgate.netscirp.org. Basic zeolites, particularly those with hierarchical porosity and enhanced basic strength, have shown good activity in the one-pot synthesis of DMC scirp.org. Metal-exchanged zeolites can exhibit basic properties suitable for these reactions scirp.org.

Other heterogeneous catalysts, such as double metal cyanides and supported catalysts, are being developed to overcome issues like leaching observed with some metal oxide catalysts and to improve activity, selectivity, and stability ku.edu.

The development of efficient and stable heterogeneous catalysts is considered key to the industrialization of greener DMC synthesis routes, particularly the direct synthesis from CO₂ and methanol researchgate.netmdpi.comku.edu.

Environmentally Benign Routes to Dimethyl Carbonate (e.g., solvent-free, atom economy)

Environmentally benign routes for DMC synthesis aim to minimize waste and maximize atom utilization, aligning with the principles of green chemistry. ajrconline.org One significant advancement has been the development of non-phosgene processes. mdpi.comiupac.org The oxidative carbonylation of methanol using carbon monoxide and oxygen in the liquid phase is a notable example, avoiding the production of corrosive byproducts like HCl. mdpi.comiupac.org This process, commercialized by companies like Enichem, offers high selectivity and product purity. unive.itmdpi.com

Another promising route involves the direct synthesis of DMC from CO₂ and methanol. mdpi.commdpi.com This method is particularly attractive as it utilizes a greenhouse gas as a feedstock. mdpi.commdpi.com However, this reaction is thermodynamically limited by a low equilibrium constant, and strategies such as in-situ water removal are employed to enhance yields. mdpi.com Catalysts play a crucial role in these environmentally benign routes, with research exploring various metal-based catalysts and heterogeneous systems to improve efficiency and selectivity. mdpi.comunive.itmdpi.com The alcoholysis of urea (B33335) is another indirect, low-cost, and facile synthesis process for DMC using CO₂ as a feedstock. mdpi.com

Furthermore, integrated and metal-free approaches utilizing biomass-derived feedstocks, such as the valorization of 1,3-dichloro-2-propanol (B29581) (derived from glycerol) with CO₂, are being explored for DMC synthesis under mild conditions. mdpi.com This method involves the capture of CO₂ and a base-catalyzed process, leading to the formation of DMC and glycidol, increasing atom economy and sustainability. mdpi.com

Continuous Flow Chemistry Applications in Dimethyl Carbonate Synthesis

Continuous flow chemistry offers several advantages for chemical synthesis, including improved control over reaction parameters, enhanced heat and mass transfer, and increased safety. These benefits are being explored in the context of DMC synthesis. Continuous flow processes for the production of DMC from carbon dioxide and methanol have been investigated. rsc.orgacs.orgacs.org Studies have demonstrated the feasibility of achieving high yields of DMC under flow conditions, sometimes even without the need for external dehydrating agents by designing catalysts with built-in dehydrating capabilities. rsc.org

Research has shown that continuous flow systems can be significantly more efficient than batch processes for DMC formation. acs.org For instance, using a heterogeneous CeO₂ catalyst, DMC formation was found to be approximately 8 times more efficient in flow compared to batch reactions under similar conditions. acs.org Achieving maximum product yield in continuous flow often requires the continuous removal of both dialkyl carbonates and water from the reactor. acs.orgacs.org Continuous flow methylation reactions using DMC catalyzed by ionic liquids have also been reported, demonstrating high conversions and selectivity with short residence times. researchgate.net

Derivatization and Functionalization of Dimethyl Carbonate

Dimethyl carbonate's unique structure, possessing both a carbonyl group and methyl groups, makes it a versatile reagent capable of undergoing various derivatization and functionalization reactions. DMC can act as an ambident electrophile, reacting with nucleophiles at either the carbonyl carbon (acyl-oxygen bond cleavage) or the methyl carbon (alkyl-oxygen bond cleavage), leading to methoxycarbonylation or methylation products, respectively. rsc.orgacs.orgunive.itiupac.org The selectivity between these two pathways can be influenced by reaction conditions, such as temperature and the nature of the catalyst and nucleophile. up.ptunicamp.bracs.orgunive.itunlp.edu.ar

Regioselective Functionalization of Dimethyl Carbonate

Achieving regioselectivity is crucial in organic synthesis to ensure the formation of desired products. In reactions involving DMC, regioselectivity dictates whether methylation or methoxycarbonylation occurs, or which site on a complex molecule is functionalized. The tunable reactivity of DMC allows for control over regioselectivity. up.ptunicamp.bracs.org For instance, at lower temperatures (around 90 °C), DMC primarily acts as a methoxycarbonylating agent, while at higher temperatures, methylation reactions are favored. up.ptunicamp.bracs.orgunlp.edu.ar

Catalysts play a significant role in directing the regioselectivity of DMC-mediated reactions. Solid catalysts like alkaline carbonates and zeolites have been shown to promote selective methylation. up.ptunicamp.bracs.orgunive.itnih.gov In the context of functionalized anilines, using sodium-exchanged Y-zeolite (NaY) as a catalyst has enabled highly chemoselective mono-N-methylation, preserving other functional groups like hydroxyl, carboxyl, and amide from alkylation or transesterification. core.ac.uk The nature of the nucleophile also influences selectivity; harder nucleophiles tend to attack the carbonyl carbon, while softer nucleophiles favor the methyl carbon. unlp.edu.ar

Studies on the regioselective functionalization of various substrates, such as pyrimidinones (B12756618) and allylic alcohols, using carbonate-based reagents highlight the importance of factors like the base and reaction conditions in achieving desired selectivity. nih.govrsc.org While these examples may not exclusively use DMC, they illustrate the principles of regioselective functionalization relevant to carbonate chemistry.

Alkylation and Carbonylation Reactions Using Dimethyl Carbonate

DMC is widely used as a green alternative to traditional alkylating and carbonylating agents. up.ptunicamp.brunive.itacs.orgnih.gov Its reactions with nucleophiles can lead to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

Methylation Reactions Mediated by Dimethyl Carbonate

DMC serves as an effective methylating agent, replacing hazardous chemicals like methyl halides and dimethyl sulfate (B86663). up.ptunicamp.brunive.itacs.orgunive.itnih.goviupac.org Methylation with DMC is often catalytic, utilizing solid bases like alkaline carbonates or zeolites, which avoids the formation of undesirable inorganic salt byproducts. up.ptunicamp.bracs.orgunive.itnih.gov

DMC has been successfully employed for the methylation of various substrates, including phenols, anilines, and compounds with active methylene (B1212753) groups. up.ptunicamp.brunive.itiupac.orgcore.ac.ukresearchgate.netpsu.edu A key advantage of using DMC, particularly with appropriate catalysts and conditions, is the ability to achieve high selectivity for mono-methylation, which is often difficult with traditional methylating agents that can lead to multiple alkylations. up.ptunicamp.bracs.orgunive.itnih.gov For instance, highly selective mono-C-methylation of methylene-active compounds and mono-N-methylation of primary amines and functionalized anilines have been reported using DMC. up.ptunicamp.bracs.orgunive.itnih.govcore.ac.uk Microwave irradiation has also been explored as a method to promote N-methylation of aromatic diamines using DMC, providing a green chemical approach. psu.edu

Methoxycarbonylation Reactions Mediated by Dimethyl Carbonate

In addition to methylation, DMC can also act as a methoxycarbonylating agent. up.ptunicamp.brrsc.orgunive.itacs.orgiupac.orgresearchgate.netthieme-connect.com This reaction involves the addition of a methoxycarbonyl group (CH₃OCO-) to a substrate. DMC can replace phosgene in the synthesis of carbonic acid derivatives, offering a much safer alternative. acs.orgiupac.org

Methoxycarbonylation reactions with DMC typically occur at milder temperatures compared to methylation, often around the reflux temperature of DMC (90 °C). up.ptunicamp.bracs.orgunlp.edu.ar This process involves the nucleophilic attack on the carbonyl carbon of DMC. unicamp.brunive.it Examples of methoxycarbonylation reactions mediated by DMC include the synthesis of methyl N-phenyl carbamate (B1207046) from aniline (B41778), which is a non-phosgene route to isocyanates. iupac.org Primary and secondary aliphatic amines can react with DMC to yield alkyl carbamates, often catalyzed by ionic liquids. unlp.edu.arthieme-connect.com The methoxycarbonylation of ketones with alpha hydrogens in the presence of solid base catalysts has also been investigated, although challenges exist with byproduct formation. researchgate.net

Mechanistic Organic Chemistry of 2,6 Dmc Dimethyl Carbonate

Intermediates and Transition States in Dimethyl Carbonate Conversions Understanding the intermediates and transition states involved in DMC reactions provides insights into the reaction pathways and mechanismsscielo.org.mxresearchgate.netpku.edu.cnasianpubs.org. In nucleophilic substitution reactions, tetrahedral intermediates can be formed during the attack on the carbonyl carbonwuxiapptec.com. The stability and subsequent breakdown of these intermediates influence the reaction outcomewuxiapptec.com. In the synthesis of DMC from CO₂ and methanol (B129727) over catalysts like CeO₂, surface intermediates such as monodentate carbonate species (CO₂(m)) and monomethyl carbonate species (MMC) have been identifiedrsc.org. The reaction can proceed through pathways involving the formation and transformation of these intermediates on the catalyst surfacersc.org. Transition states represent the highest energy points along a reaction pathway, and their structures and energies are crucial for determining reaction ratesnih.govresearchgate.netasianpubs.org. Computational studies using methods like DFT can optimize the geometries of transition states and calculate their energiesnih.govresearchgate.netpku.edu.cnasianpubs.org. For example, theoretical studies on the vapor-phase carbonylation of methoxy (B1213986) groups to DMC have investigated the transition states involved in the formation of intermediatesasianpubs.orgasianpubs.org. In the reaction of DMC with the OH radical, alkyl radical intermediates are formed after hydrogen atom abstractionnih.govresearchgate.net. The subsequent reactions of these radical intermediates with atmospheric oxidants lead to the formation of various productsnih.gov. In transesterification reactions catalyzed by bases, a zwitterionic intermediate can be generated following the nucleophilic attack on the carbonyl carbonacs.orgscielo.org.mx. This intermediate then collapses to form the productacs.orgscielo.org.mx. The formation of a stable intermediate with a relatively low free energy barrier has been observed in catalyzed transesterification reactions of DMCnih.gov.

Table 1: Selected Reaction Pathways and Associated Energies

| Reaction Pathway | Energy Barrier (kcal/mol) @ 298 K (if available) | Reference |

| DMC + OH radical -> Alkyl radical intermediate (H abstraction, in-plane) | 6.4 | nih.gov |

| DMC + OH radical -> Alkyl radical intermediate (H abstraction, out-of-plane) | 7.9 | nih.gov |

| DMC + OH radical -> OH addition to carbonyl carbon (Intermediate I2 formation) | 11.9 | nih.gov |

| DMC + OH radical -> C-O bond breaking and O-H addition | 27 | nih.gov |

| CO₂(m) -> MMC (on CeO₂ catalyst) | 77 kJ/mol (18.4 kcal/mol) | rsc.org |

| INT_1 -> INT_2 (on CeO₂ catalyst) | 49 kJ/mol (11.7 kcal/mol) | rsc.org |

| INT_2 -> DMC* (on CeO₂ catalyst) | 52 kJ/mol (12.4 kcal/mol) | rsc.org |

| MMC -> MMCs (on CeO₂ catalyst) | 82 kJ/mol (19.6 kcal/mol) | rsc.org |

Note: Energy values are approximate conversions where necessary and should be treated with caution.

Table 2: Effect of Temperature on DMC Reactivity with Nucleophiles (Base Catalysis)

| Temperature Range | Predominant Mechanism | Reaction Type | Reference |

| ~90 °C (reflux) | BAc2 | Methoxycarbonylation | unive.itunicamp.bracs.org |

| > 120 °C (typically > 160 °C) | BAL2 | Methylation | unive.itunicamp.bracs.orgiupac.org |

Computational Chemistry and Theoretical Studies of 2,6 Dmc Dimethyl Carbonate

Quantum Chemical Calculations on Dimethyl Carbonate and its Complexes

Quantum chemical calculations are powerful tools for probing the electronic structure and predicting the reactivity of molecules like DMC. These methods solve the electronic Schrödinger equation to obtain information about the distribution of electrons, energy levels, and molecular orbitals, which are fundamental to understanding chemical behavior.

Electronic Structure and Reactivity Predictions for Dimethyl Carbonate

Studies utilizing quantum chemical methods have provided insights into the electronic structure of DMC. The distribution of electron density and the nature of molecular orbitals influence its reactivity towards various reagents. For instance, the carbonyl group's carbon atom is typically an electrophilic site, while the oxygen atoms can act as nucleophilic centers. Quantum chemical calculations can quantify these characteristics, aiding in the prediction of reaction pathways and the likelihood of specific reactions occurring. Theoretical quantum chemistry methods have been utilized to explore and analyze the complex of DMC with AlCl₃, a Lewis acid catalyst. rsc.org Natural bond orbital theory analysis and molecular orbital analysis demonstrated that the dipole present in Al–Cl covalent bonding plays a vital role in assisting the proton-transfer process in carboxymethylation reactions involving DMC. rsc.org

Reactivity predictions for DMC have been made using computational methods, including machine learning approaches based on density functional theory (DFT) calculations. rsc.org These methods aim to predict chemical stability and reactivity by analyzing transferable properties of molecules. rsc.org

Conformational Analysis of Dimethyl Carbonate

Conformational analysis of DMC using quantum chemical methods reveals the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. DMC has been shown to exist in different conformers, primarily cis-cis and cis-trans. acs.orgresearchgate.netpsu.edu

Quantum chemistry studies indicate that the cis-cis conformer is generally the most stable in the gas phase. acs.orgresearchgate.net For example, at the MP2/DZ level, the DMC(cis-cis) conformer is more stable than the DMC(cis-trans) conformer by about 3.16 kcal/mol. acs.org However, the relative stability and prevalence of these conformers can change in different environments or when complexed with other species. acs.org Li⁺ complexation, for instance, significantly stabilizes the highly polar cis-trans DMC conformation relative to the nearly nonpolar gas-phase low energy cis-cis conformer. acs.orgnih.gov

Studies have also investigated other possible conformers, such as near-trans-near-trans, and calculated their relative energies and dipole moments using methods like MP2 and DFT. rsc.orgacs.org The dipole moment of the cis-trans conformer is significantly larger than that of the cis-cis conformer. acs.orgacs.org

Table 1: Relative Energies and Dipole Moments of DMC Conformers

| Conformer | Relative Energy (kcal/mol) (Gas Phase, MP2/DZ) acs.org | Dipole Moment (Debye) (Liquid State) acs.orgacs.org |

| cis-cis | 0.00 | 0.32 - 0.36 |

| cis-trans | ~3.16 | 3.91 - 4.5 |

| trans-(near-trans) | - | 5.78 |

| (near-trans)-(near-trans) | ~16.06 (higher energy than cis-cis) acs.org | 5.79 |

Note: Relative energies and dipole moments can vary depending on the computational method and basis set used.

Molecular Dynamics Simulations of Dimethyl Carbonate Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For DMC, MD simulations provide insights into its structural and dynamical properties in liquid phase, its interactions with ions and other molecules, and its behavior in complex systems like electrolytes.

MD simulations of liquid DMC have been performed to investigate its conformational and structural properties. acs.orgtandfonline.comtandfonline.com These simulations can determine the equilibrium distribution of conformers in the liquid phase at different temperatures. tandfonline.comtandfonline.com For example, at 80°C, the system reached conformational equilibrium with 68% of the most energetically stable conformation. tandfonline.comtandfonline.com

MD simulations are also crucial for studying DMC as a component in electrolyte solutions, particularly in the context of lithium-ion batteries. acs.orgacs.orgrsc.org Simulations have characterized the local structure and diffusion of ions like Li⁺ and BF₄⁻ in DMC and mixed carbonate electrolytes. acs.org They have shown how Li⁺ complexation affects DMC conformation in electrolytes. acs.org MD simulations have also been used to study interfaces between battery materials, such as LiFePO₄, and DMC-containing electrolytes, providing insights into structure and ion transport at these interfaces. rsc.org

Structure-Reactivity Relationships in Dimethyl Carbonate using Computational Methods

Computational methods are valuable for establishing structure-reactivity relationships in DMC, correlating its molecular structure and electronic properties with its chemical behavior. By studying how variations in structure or environment affect calculated properties, researchers can predict and explain reactivity trends.

Quantum chemical calculations can reveal how the electronic structure of DMC changes upon complexation with catalysts or reactants, influencing its reactivity. rsc.orgrsc.org For instance, the interaction between DMC and Li⁺ has been studied using quantum chemical calculations, showing charge transfer which affects its electronic structure and spectroscopic properties. rsc.org

Computational studies have also explored the reactivity of DMC in specific reactions, such as nucleophilic addition reactions. nih.gov By computing transition structures and energy barriers, these studies can determine preferred reaction pathways and the factors that govern selectivity. nih.gov The geometry of transition states in reactions involving DMC as a nucleophile has been computed to understand the reaction mechanism. nih.gov

Computational Modeling of Dimethyl Carbonate Reaction Pathways and Catalytic Cycles

Computational modeling is extensively used to investigate the mechanisms of reactions involving DMC, including its synthesis and decomposition, and to explore catalytic cycles. These models provide detailed insights into the elementary steps of a reaction, the structures and energies of intermediates and transition states, and the role of catalysts.

DFT calculations have been employed to study the reaction mechanism for DMC synthesis from various precursors, such as methyl carbamate (B1207046) and methanol (B129727). researchgate.netresearchgate.net These studies investigate catalyzed and uncatalyzed pathways, determine activation energies, and identify catalytically active species. researchgate.netresearchgate.net Computational studies have also explored the direct synthesis of DMC from CO₂ and methanol, investigating reaction pathways and the role of catalysts like CeO₂ or inorganic salts. rsc.orgarxiv.orgscielo.bracs.org DFT-based molecular dynamics simulations have been used to unravel the interaction of reactants with catalyst surfaces and the formation of key intermediates in DMC synthesis. rsc.org

Computational modeling is also applied to study the decomposition of DMC, particularly in the context of thermal runaway in lithium-ion batteries. whiterose.ac.uksoton.ac.uksoton.ac.uk Micro-kinetic models based on computational chemistry data are developed to understand the reaction networks and predict the production of gases during DMC decomposition. whiterose.ac.uksoton.ac.uksoton.ac.uk These studies have highlighted the importance of radical pathways in the thermal decomposition of DMC. whiterose.ac.uksoton.ac.uksoton.ac.uk Quantum chemical methods have been used to calculate the rates of elementary reactions involved in DMC decomposition. researchgate.netscispace.com

Computational studies have also investigated the mechanism and kinetics of DMC reactions with atmospheric species, such as the hydroxyl radical, to understand its atmospheric fate. nih.gov These studies identify reaction pathways, calculate energy barriers, and determine rate constants. nih.gov

Table 2: Examples of Reactions and Catalysts Studied Computationally

| Reaction | Catalyst(s) | Computational Methods Used | Key Findings |

| Carboxymethylation of alcohols with DMC | AlCl₃ (Lewis acid) | DFT, NBO analysis, Molecular orbital analysis | Al-Cl dipole assists proton transfer. rsc.org |

| DMC synthesis from methyl carbamate & methanol | Acid and base catalysts, Zn-based catalysts | DFT, COSMO model, Orbital energy calculation | Catalyzed reaction is favored; identified active species and catalytic cycles. researchgate.netresearchgate.net |

| Direct DMC synthesis from CO₂ and methanol | CeO₂, NaCl, Sn-based catalysts | DFT, MD simulations, Free energy profiles | Investigated reaction pathways, intermediate species, and catalyst activation. rsc.orgarxiv.orgscielo.bracs.org |

| Thermal decomposition of DMC | - | Micro-kinetic modeling, DFT | Highlighted importance of radical pathways; predicted gas production. whiterose.ac.uksoton.ac.uksoton.ac.uk |

| Reaction of DMC with OH radical | - | Quantum chemical methods, CVT, SCT | Identified reaction pathways (H abstraction, OH addition); calculated rate constants. nih.gov |

| Nucleophilic addition to epoxonium ions by DMC | - | Computational chemistry | Determined transition structures and preferred pathways. nih.gov |

Advanced Analytical Methodologies for 2,6 Dmc Dimethyl Carbonate Research

Spectroscopic Characterization of Dimethyl Carbonate and its Derivatives

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and conformational behavior of dimethyl carbonate.

Advanced NMR Techniques for Dimethyl Carbonate Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including dimethyl carbonate and its derivatives. Both ¹H and ¹³C NMR spectra of dimethyl carbonate have been reported. nih.gov Advanced NMR techniques, such as 2D NMR experiments (e.g., HMBC and ROESY), can be used to confirm assignments of proton and carbon atoms and to establish connectivity, which is particularly useful for studying derivatives or reaction products involving DMC. researchgate.net For instance, NMR spectroscopy has been used to understand the structural changes occurring in methylated lignin (B12514952) derivatives prepared using DMC. rsc.org Precise identification of methylated anthocyanin metabolites synthesized with DMC has also been explored using NMR, as other spectroscopic methods may reach their limits for such complex structures. mdpi.com

Mass Spectrometry Approaches for Dimethyl Carbonate Analysis

Mass Spectrometry (MS) is frequently coupled with separation techniques for the analysis of dimethyl carbonate, providing information about the molecular weight and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is utilized for the qualitative analysis of products and by-products from reactions involving DMC, such as the transesterification between phenol (B47542) and dimethyl carbonate. researchgate.net GC/MS is also performed to identify possible volatile and semivolatile chemical compound impurities in the solvents used in battery electrolytes, including DMC. labmanager.com High-resolution mass spectrometry, coupled with techniques like liquid chromatography (LC/Q-TOF), can provide accurate mass and secondary fragment information for identifying and quantifying organic carbonate solvent components, including DMC, in complex mixtures like lithium battery electrolytes. lcms.cz Inductively coupled plasma mass spectrometry (ICP-MS) has been used as a detection method in liquid chromatography for the analysis of compounds using DMC as a mobile phase modifier. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Dimethyl Carbonate Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to study the functional groups and conformational behavior of dimethyl carbonate. The infrared spectra of DMC in liquid and solid phases, as well as the Raman spectrum of the liquid phase, have been reported. cdnsciencepub.comcdnsciencepub.com These spectra reveal characteristic peaks, such as an intense peak around 1700-1850 cm⁻¹ corresponding to the stretching vibration of the carbonyl bond (C=O), and peaks between 1260 cm⁻¹ and 1320 cm⁻¹ assigned to O-C-O stretching. researchgate.net Peaks in the 1375-1480 cm⁻¹ region correspond to CH₂ and CH₃ bending modes, while those between 2850-3030 cm⁻¹ are characteristic of C-H stretching vibrations. researchgate.net Studies using temperature-dependent infrared spectroscopy have provided evidence that dimethyl carbonate exists as an equilibrium mixture of at least two conformers in the liquid state, with an experimental enthalpy difference determined. cdnsciencepub.comcdnsciencepub.com Theoretical calculations (MP2 and DFT) also support the existence of multiple conformers (cis-cis, cis-trans, and near-trans-near-trans), with the cis-cis conformer being the most stable. rsc.orgpsu.edu IR spectroscopy has also been employed in in situ studies to investigate the mechanism of DMC synthesis from methanol (B129727) and carbon dioxide, showing the generation of intermediate species. mdpi.com

UV-Vis and Fluorescence Spectroscopy in Dimethyl Carbonate Studies

UV-Vis spectroscopy can be used in studies involving dimethyl carbonate, although its direct application for characterizing pure DMC might be limited depending on the wavelength range. The UV-cutoff for pure dimethyl carbonate has been reported to be 220 nm. researchgate.net UV-Vis spectrophotometry has been used in methods employing DMC as an extraction solvent for the determination of substances like lead in water samples, often coupled with techniques like dispersive liquid-liquid microextraction. researchgate.net UV-Vis and fluorescence spectroscopy, alongside NMR and MS, have been used to elucidate the binding mechanism of fluorescent sensors designed to detect carbonate ions. sci-hub.se Pulse radiolysis/transient UV absorption techniques have been used to study the ultraviolet absorption spectra and kinetics of radicals derived from dimethyl carbonate. acs.orgepa.gov Absorption cross sections of these radicals at specific wavelengths, such as 250 nm, have been determined. acs.orgepa.gov

Chromatographic Separation Techniques for Dimethyl Carbonate

Chromatographic techniques are essential for separating dimethyl carbonate from mixtures, purifying it, and analyzing its components and impurities.

Gas Chromatography (GC) Applications for Dimethyl Carbonate

Gas Chromatography (GC) is a standard technique for the analysis of solvents, including dimethyl carbonate, particularly in applications like the analysis of battery electrolytes. labmanager.com GC methods are used for the determination of purity and components in DMC. researchgate.net A simple GC method utilizing a polar capillary column and a Thermal Conductivity Detector (TCD) with an internal standard has been developed for this purpose, showing good reproducibility and accuracy for the quantitative determination of components and trace water in DMC. researchgate.net GC coupled with a Flame Ionization Detector (GC-FID) is a common analytical method for substances like dimethyl carbonate, often used for air monitoring and workplace analysis. afcintl.com GC-FID is considered the technique of choice for the quantitative analysis of solvent and additive constituents in battery electrolytes. labmanager.com GC-MS is also used for the qualitative analysis of volatile and semi-volatile impurities in battery electrolyte solvents like DMC. labmanager.com Furthermore, GC-MS methods have been developed and validated for the analysis of volatile fatty acids in samples like rumen fluid, employing a DMC extraction process. nih.govoup.com DMC itself has been analyzed for purity using GC coupled to a Mass Selective Detector (GC-MSD). mdpi.com

Chromatographic methods utilizing DMC as a mobile phase modifier are also being explored. DMC has been used as a mobile-phase modifier in reversed-phase liquid chromatography (RPLC) with ICP-MS detection and for normal-phase liquid chromatography (NPLC) and hydrophilic interaction liquid chromatography (HILIC). mdpi.comresearchgate.netdntb.gov.ua DMC can be used as the sole organic solvent in reversed-phase ultrahigh-performance liquid chromatography (RP-UHPLC) methods for the determination of compounds like theobromine (B1682246) and caffeine. acs.org In normal-phase LC, using DMC as a mobile-phase modifier in hexane (B92381) has shown excellent peak resolution and detection at 215 nm for analytes like phthalates, a wavelength not typically accessible with other common modifiers like ethyl acetate (B1210297). mdpi.comdntb.gov.uaresearchgate.net In HILIC, DMC has demonstrated greater analyte retention compared to acetonitrile (B52724). mdpi.comresearchgate.net DMC has also been introduced as an organic modifier in supercritical fluid chromatography (SFC) for enantioseparations. mdpi.com

Liquid Chromatography (LC) Methodologies for 2,6-Dmc (Dimethyl Carbonate)

Liquid Chromatography (LC) is a versatile technique used to separate components in a sample based on their chemical properties. i3membrane.com While applications of DMC itself in analytical chemistry appear limited, it has been explored as a mobile phase modifier in various LC modes. mdpi.comresearchgate.net

DMC has been investigated as a non-toxic, aprotic modifier for normal-phase liquid chromatography (NPLC) and hydrophilic interaction liquid chromatography (HILIC). researchgate.netdntb.gov.ua A comparison between ethyl acetate (EA) and DMC as organic mobile-phase modifiers in hexane for NPLC of phthalates showed that retention factors were approximately twice as great for DMC at the same modifier percentage. researchgate.netdntb.gov.ua The use of DMC also allowed for better detection of phthalates at 215 nm, showing a tenfold improvement compared to EA detection at 254 nm. researchgate.netdntb.gov.ua

In HILIC separations of compounds like trans-ferulic acid, syringic acid, and vanillic acid, using a core-shell silica (B1680970) column, DMC as the organic mobile phase component (80–95%) resulted in approximately 1.5 times greater analyte retention compared to acetonitrile (MeCN), with only a moderate increase in back pressure. researchgate.netdntb.gov.ua DMC also demonstrated slightly better plate count and peak asymmetry in chromatograms compared to MeCN. researchgate.netdntb.gov.ua It has been shown that DMC can effectively resolve seven mono- and di-hydroxybenzoic acid positional isomers. researchgate.netdntb.gov.ua

DMC has also been introduced as an organic solvent in reversed-phase liquid chromatography (RPLC), particularly with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detection for elemental analysis. researchgate.netrsc.org Due to its higher nonpolarity compared to MeOH or ACN, a lower percentage of DMC was needed to elute analytes, which can be beneficial for plasma stability in ICP-MS. researchgate.netrsc.org However, a main disadvantage of DMC in RPLC is its low water miscibility (around 13% v/v), limiting its maximum practical concentration in the mobile phase to about 10% v/v. researchgate.netrsc.org Despite this, even at this concentration, DMC can alter chromatographic selectivity and elution profiles. rsc.org

DMC has also been explored as a non-standard solvent in High-Performance Liquid Chromatography (HPLC) and as an organic modifier in Supercritical Fluid Chromatography (SFC) for enantiomer separation of trans-β-lactam ureas. mdpi.comdntb.gov.ua In HPLC mode, 100% DMC was investigated as a mobile phase. mdpi.comdntb.gov.ua In SFC mode, mobile phases using CO2/DMC/alcohol mixtures were studied. mdpi.comdntb.gov.ua The use of DMC in SFC as an organic modifier was reported for the first time in one study. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for this compound (Dimethyl Carbonate)

Hyphenated techniques like GC-MS and LC-MS combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. i3membrane.com These techniques are applied in DMC research for various purposes, including the analysis of DMC itself, related compounds, or reaction products involving DMC.

LC-MS methods have been developed for the determination of N,N-dimethylaminoethyl chloride (a compound also abbreviated as DMC) in drug substances like diltiazem (B1670644) hydrochloride. nih.govresearchgate.netdss.go.th This method utilizes a column switching arrangement, reversed-phase HPLC, ion exchange chromatography, and positive-ion electrospray ionization with quadrupole filter mass spectrometry operated in selected ion recording mode. nih.govdss.go.th The detection limit for N,N-dimethylaminoethyl chloride was found to be in the range of < 0.05 to 0.1 ppm, with linearity over the concentration range of 0.2-10 ppm. nih.govdss.go.th

LC-MS/MS has been used to quantify curcuminoids and curcumin (B1669340) metabolites, including DMC (referring to desmethoxycurcumin in this context), in human plasma. nih.gov This method involved ethyl acetate extraction, separation on a BetaBasic-8 column, and detection using a triple quadrupole mass spectrometer with API electrospray in negative ion mode. nih.gov The linearity for these compounds was shown in the range of 2–1000 ng/mL. nih.gov

GC-MS is frequently used for the analysis of volatile compounds related to DMC, particularly in the context of lithium-ion battery electrolytes where DMC is a common solvent. lcms.czexpec-tech.comperkinelmer.comshimadzu.com GC-MS methods can identify and quantify organic carbonate solvents, including DMC, and decomposition products in battery electrolytes. lcms.czexpec-tech.comperkinelmer.comshimadzu.com For example, a GC/MS system with a triple quadrupole mass spectrometer has been used to analyze 15 carbonate solvents and additives in battery electrolytes, demonstrating good linearity, sensitivity, and reproducibility. expec-tech.com Another GC-MS method using a PerkinElmer Clarus 680 GC and Clarus SQ 8 T MS was developed for the determination of nine carbonates, including DMC, in lithium-ion battery electrolytes. perkinelmer.com This method achieved detection limits in the range of 0.080–0.176 mg/L for the tested compounds. perkinelmer.com

GC-MS has also been applied in the analysis of catalytic lignin depolymerization products where DMC is used as a co-solvent with methanol. rsc.org This involves analyzing complex mixtures of compounds generated from the reaction. rsc.org

Furthermore, a GC-MS method using a DMC extraction process has been validated for the analysis of volatile fatty acids (VFAs) in rumen fluid. nih.govnih.gov This method addresses the issues associated with injecting aqueous samples into GC-MS systems. nih.govnih.gov The DMC extraction proved effective, with good recovery rates for VFAs. nih.govnih.gov

X-ray Crystallography of this compound (Dimethyl Carbonate) and its Complexes/Catalysts (if solid forms exist)

While dimethyl carbonate is a liquid at room temperature, X-ray crystallography is a powerful technique for determining the solid-state structure of crystalline materials, including DMC at low temperatures or solid complexes and catalysts involving DMC.

Studies using X-ray diffraction have investigated the crystal structures of dimethyl carbonate at low temperatures. cambridge.orgresearchgate.netresearchgate.netaip.orgnih.gov Time-of-flight neutron powder diffraction has revealed three different orthorhombic crystalline phases of deuterated DMC, including a previously unreported low-temperature phase transition around 50–55 K. cambridge.org In the lowest energy structure (Pbca) refined at 8 K, DMC molecules are arranged in layers with weak intermolecular C–H⋯O hydrogen bonds. cambridge.org The Pbcm structure refined at 82 K shows a similar layered arrangement but with molecules possessing a mirror plane. cambridge.org An energy dispersive X-ray scattering study provided the first X-ray diffraction data on liquid dimethyl carbonate, interpreting the observed patterns with a structural model from molecular dynamics simulations. researchgate.netresearchgate.netaip.orgnih.gov This study provided insight into the structural correlations in liquid DMC. researchgate.netnih.gov

X-ray diffraction is also extensively used to characterize solid catalysts involved in reactions producing or utilizing DMC. For instance, X-ray diffraction (XRD) is a common technique for characterizing the crystal structure and phases of catalysts such as zirconia-based catalysts for the direct synthesis of DMC from methanol and carbon dioxide. mdpi.comrsc.org XRD analysis confirms the formation of solid solutions and identifies crystalline phases like monoclinic and tetragonal zirconia. mdpi.comrsc.org Similarly, XRD is used to characterize alkali-doped Cu-Ni/diatomite catalysts for DMC synthesis, revealing diffraction peaks of Cu-Ni alloy or Cu/Ni and indicating the presence of crystalline structures. mdpi.com XRD has also been used to evidence the presence of Cu-Ni alloy in activated carbon-supported catalysts for gas phase DMC formation. redalyc.org

X-ray crystallography has also been applied to characterize solid complexes formed in reactions related to DMC synthesis. For example, single-crystal X-ray diffraction was used to characterize a molecular complex containing tin atoms, which was a residue from catalyst recycling in the synthesis of dimethyl carbonate. scielo.br This provided structural information about the active species or intermediates in the catalytic process. scielo.br Another study reported the crystal structure of a double metal cyanide (DMC) phase, Zn2Co(CN)6. 4H2O, synthesized as a catalyst for ring opening polymerization reactions. researchgate.net The crystal structure of a high-nuclearity gadolinium cluster, [Gd24(DMC)36(μ4-CO3)18(μ3-H2O)2], where DMC acts as a ligand, has also been determined by X-ray crystallography in the context of molecule-based magnets. researchgate.net

High-energy X-ray total scattering (HEXTS) combined with molecular dynamics simulations has been used to study the specific Li-ion structure in DMC-based dual-cation electrolytes, providing insights into the local ordering in these liquid systems. rsc.org

Biochemical and Mechanistic Studies of 2,6 Dmc Dimethyl Carbonate Non Clinical Focus

In Vitro Enzyme Modulation by 2,6-Dmc (Dimethyl Carbonate) (e.g., inhibition kinetics, binding studies in isolated systems)

Research indicates that dimethyl carbonate can interact with enzymes, particularly in the context of transesterification reactions. Enzymatic processes using DMC as an acyl acceptor have been explored for the production of various compounds, such as glycerol (B35011) carbonate. mdpi.comacs.orgacs.org Studies on the enzymatic synthesis of glycerol carbonate from glycerol and DMC using immobilized lipases, such as CALB@nanoflowers, have investigated reaction parameters like temperature, substrate molar ratio, enzyme amount, and reaction time to optimize conversion and yield. acs.org For instance, using CALB@nanoflowers, a glycerol conversion of 94.24% and a glycerol carbonate yield of 88.66% were achieved after 24 hours at 50°C with a glycerol to DMC molar ratio of 1:20. acs.org

While direct enzyme inhibition kinetics or detailed binding studies of DMC in isolated systems are not extensively detailed in the provided search results, the use of enzymes to catalyze reactions involving DMC implies specific interactions between the enzyme active site and the DMC molecule. The efficiency and kinetics of these enzymatic reactions are modulated by factors such as substrate concentration and temperature, consistent with enzyme kinetics principles. acs.org For example, the rate constants of microbial degradation by dimethyl dicarbonate (B1257347) (DMDC), a related compound, followed a first-order kinetic model in tested microorganisms. tci-thaijo.org

Molecular Interactions of this compound (Dimethyl Carbonate) with Biomolecules (e.g., proteins, without referring to therapeutic effects)

Dimethyl carbonate has been shown to react with biomolecules, particularly proteins. Studies have investigated the reaction of DMC with proteins like albumin. researchgate.net Nuclear Magnetic Resonance (NMR) analysis, specifically 13C NMR, has revealed that DMC reacts primarily with the amino groups of lysine (B10760008) side chains and potentially with the hydroxyl groups of glutamic acid side chains in albumin. researchgate.net This reaction involves the elimination of a methanol (B129727) molecule and the formation of a bond between DMC and the protein. researchgate.net No reactions were observed with the amide or C=O groups of the protein's peptide backbone. researchgate.net This interaction suggests a potential for DMC to modify protein structure through carbamation or methylation of specific amino acid residues.

DMC's reactivity as an electrophilic reagent allows it to react with nucleophilic centers in biomolecules. wuxibiology.com Studies analyzing the reactivity patterns of DMC with various phenols, thiophenol, and aniline (B41778) have shown that DMC can undergo both carboxymethylation and methylation reactions depending on the reaction conditions and the nature of the nucleophile. wuxibiology.com For instance, reactions with phenols can yield mixtures of carboxymethylation and methylation products, with the product ratio influenced by the phenol's acidity. wuxibiology.com Thiols, being more nucleophilic than alcohols, react readily with DMC, primarily undergoing methylation. wuxibiology.com Aniline reacts with the carbonyl carbon of DMC to form a carbamate (B1207046). wuxibiology.com These studies, although not directly on complex biomolecules like proteins in all cases, provide insights into the potential reaction sites and mechanisms when DMC encounters nucleophilic functional groups present in biological molecules.

Biotransformation and Metabolism of this compound (Dimethyl Carbonate) in Non-Human Biological Systems (e.g., microbial degradation pathways)

Dimethyl carbonate is known to undergo biodegradation in the environment, primarily through microbial action. iste.edu.tr Microorganisms, including bacteria and fungi, possess enzymes, such as esterases, that can break down the ester bonds in the DMC molecule. iste.edu.traqmd.gov This process leads to the conversion of DMC into simpler substances like carbon dioxide and methanol. iste.edu.traqmd.gov The rate and extent of this biodegradation are influenced by environmental factors such as temperature, moisture, nutrient availability, and the composition of the microbial community. iste.edu.tr The biodegradability of DMC contributes to its favorable environmental profile as a "green" alternative. iste.edu.tr

In non-human biological systems, the primary biotransformation of DMC is hydrolysis. aqmd.gov This hydrolysis, likely catalyzed by esterases, yields methanol and carbon dioxide. aqmd.gov Studies on the biotransformation of related carbomethoxy compounds, formed from the reaction of dimethyl dicarbonate (DMDC) with amino acids, phenols, and lactate, using homogenates of pig and human liver and kidney, showed that most of these compounds were easily hydrolyzed by enzymes. inchem.org This enzymatic hydrolysis regenerates the original compounds. inchem.org While this study focused on DMDC adducts, it supports the principle of enzymatic hydrolysis of carbonate esters in biological systems.

Microbial degradation pathways for DMC specifically involve the enzymatic cleavage of its ester linkages. iste.edu.tr This process is a key factor in reducing its persistence in the environment. iste.edu.tr The presence of oxygen is often crucial for the aerobic respiration utilized by many microorganisms to break down organic compounds like DMC. iste.edu.tr Nutrient availability also supports microbial growth and activity, thereby enhancing the rate of biodegradation. iste.edu.tr

Compound Table

| Compound Name | PubChem CID |

| Dimethyl Carbonate | 12021 |

| Dimethyl Dicarbonate | 14116 |

| Methanol | 887 |

| Carbon Dioxide | 281 |

| Glycerol Carbonate | 79173 |

| Albumin | 16132302 |

| Lysine | 5962 |

| Glutamic Acid | 3303 |

| Phenol (B47542) | 996 |

| Thiophenol | 7969 |

| Aniline | 6115 |

Data Tables

Based on the search results, a detailed data table for enzyme modulation kinetics or binding studies of DMC is not available. However, data on the yield and conversion in an enzymatic reaction using DMC is provided.

Table 1: Enzymatic Synthesis of Glycerol Carbonate using CALB@nanoflowers acs.org

| Reaction Time (h) | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) |

| 3 | 38.05 | 34.27 |

| 6 | 67.67 | 60.40 |

| 24 | 94.24 | 88.66 |

| 27 | Slight increase | Slight influence |

Note: Optimal conditions for this experiment were a glycerol to DMC molar ratio of 1:20, 0.2 g molecular sieves added, and a temperature of 50°C. acs.org

Another relevant data point relates to the microbial degradation kinetics of dimethyl dicarbonate (DMDC), which followed a first-order kinetic model. tci-thaijo.org

Table 2: First-Order Kinetic Model Rate Constants for Microbial Degradation by DMDC tci-thaijo.org

| Microorganism | Rate Constant (k) | R² |

| Total Plate Count | 0.0201 – 0.4040 | 0.9496 |

| Yeast and Mold | 0.0201 – 0.4040 | 0.9333 |

| E. coli ATCC 25922 | 0.0201 – 0.4040 | 0.9582 |

| S. aureus ATCC 25923 | 0.4040 | 0.9389 |

Note: S. aureus ATCC 25923 was the most sensitive microorganism tested.

Applications of 2,6 Dmc Dimethyl Carbonate in Advanced Materials and Catalysis

2,6-Dmc (Dimethyl Carbonate) as a Monomer or Building Block in Polymer Science

Dimethyl Carbonate serves as a crucial monomer and building block in the synthesis of various polymers, particularly in the production of polycarbonates and polyurethanes. Its use in polymerization offers a "green" alternative to traditional methods that often involve toxic reagents like phosgene (B1210022).

Synthesis of this compound (Dimethyl Carbonate)-Containing Polymers (e.g., polycarbonates)

DMC is widely employed in the synthesis of polycarbonates through transesterification reactions. A major captive use of DMC is in the production of diphenyl carbonate via transesterification with phenol (B47542), with diphenyl carbonate subsequently serving as a key raw material for the melt polycondensation of bisphenol-A-polycarbonate. wikipedia.org This process offers a recyclable route for polycarbonate synthesis. wikipedia.org

Beyond traditional polycarbonates, DMC is also used in the synthesis of carbonate-type macrodiols through base-catalyzed polycondensation with co-diols. mdpi.com These macrodiols can then be utilized in the preparation of thermoplastic polyurethanes (TPUs) containing carbonate soft segments. mdpi.com The synthesis typically involves reacting macrodiol with a diisocyanate monomer and a chain extender. mdpi.com Research has explored the synthesis of high molecular weight biobased polycarbonates through the melt polymerization of isosorbide (B1672297) and DMC, utilizing various metal ion-containing catalysts. acs.org The catalytic performance was found to be significantly improved by weakening the interaction energy of the cation and anion and enhancing the proton acceptance ability of the anion. acs.org Sodium tert-butoxide, for instance, demonstrated high efficiency, yielding high molecular weight poly(isosorbide carbonate) with a molecular weight (Mw) of 55,100 g/mol and an isosorbide conversion of 99% under optimized conditions. acs.org

DMC has also been explored as a monomer in plasma-enhanced chemical vapor deposition (PECVD) for the co-polymerization of C:H:O plasma polymer films, potentially yielding films with a high content of ester groups. mdpi.com Co-polymerized films from gaseous mixtures of DMC with ethylene (B1197577) or carbon dioxide have shown that film properties depend primarily on the amount of oxygen in the plasma. mdpi.com

Role of this compound (Dimethyl Carbonate) in Polymerization Mechanisms (e.g., ring-opening polymerization, CO2 copolymerization)

DMC plays a role in the mechanisms of various polymerization processes. In the synthesis of polycarbonate diols from DMC and aliphatic diols via transesterification, the reaction involves the formation of oligomers with hydroxyl and methyl carbonate end-groups, followed by a condensation reaction to connect these ends with the removal of methanol (B129727). researchgate.net Small amounts of sodium alkoxide or CH3COONa have been used as catalysts in this process. researchgate.netnih.gov

In ring-opening polymerization (ROP), while cyclic carbonates like 2,2-dimethyltrimethylene carbonate (DTC) are common monomers, DMC itself can be involved in related systems or act as a solvent influencing the polymerization. Studies on the ROP of cyclic carbonates, such as DTC, have investigated various initiating systems, including rare earth aryl oxides and N-heterocyclic carbenes. researchgate.netsciengine.com The mechanism often involves the insertion of the cyclic carbonate monomer into growing chains. sciengine.com

DMC is also relevant in the context of CO2 copolymerization, particularly in the synthesis of poly(alkylene carbonates) from CO2 and epoxides. mdpi.com While DMC is a product of CO2 utilization, its structural unit (carbonate group) is incorporated into the polymer chain during the copolymerization of CO2 with monomers like propylene (B89431) oxide (PO) to form poly(propylene ether carbonates) (PPEC). mdpi.com The incorporation of CO2 into the polymer can be influenced by factors such as pressure and the presence of catalysts like double metal cyanides. mdpi.com DMC can also be formed as a side product, such as cyclic propylene carbonate (cPC), during the copolymerization of PO and CO2 catalyzed by double metal cyanides. mdpi.com

This compound (Dimethyl Carbonate) in Supramolecular Chemistry and Host-Guest Systems

Dimethyl Carbonate's properties, including its polarity and ability to engage in hydrogen bonding, make it relevant in the field of supramolecular chemistry, particularly in the design of supramolecular assemblies and host-guest systems.

Design of this compound (Dimethyl Carbonate)-Based Supramolecular Assemblies

Research has explored the use of DMC as a solvent in the formation of reverse micelle systems. nih.gov Specifically, DMC has been used with sodium 1,4-bis-2-ethylhexylsulfosuccinate (AOT) to form reverse micelles in the presence of water, even without the need for a co-surfactant. nih.gov These assemblies are characterized by techniques like dynamic light scattering (DLS) and proton nuclear magnetic resonance (1H NMR). nih.gov

Recognition and Binding Phenomena Involving this compound (Dimethyl Carbonate)

In DMC/AOT/water reverse micelles, interactions between water molecules and DMC via hydrogen bonding have been observed at low water content. nih.gov This interaction can influence the penetration of DMC towards the interface of the micelle, affecting the solvation of the surfactant's polar groups. nih.gov At higher water content, a competition for hydrogen bonding between water-water and water-surfactant molecules leads to distinct interfacial properties, which can be probed using molecular probes. nih.gov This demonstrates how DMC's interactions within these supramolecular assemblies can influence their structural and chemical characteristics.

This compound (Dimethyl Carbonate) in Catalytic Systems (as a catalyst component or ligand)

While DMC is often the product of catalytic reactions, particularly the synthesis from CO2 and methanol, it can also play a role in catalytic systems, either as a reactant in catalyzed transformations or as a solvent influencing catalytic activity. DMC is recognized as a "green" methylating and carbonylating agent, and these reactions often require catalysts. unicamp.br

The synthesis of DMC itself from CO2 and methanol is a major area of catalytic research. Various catalysts, including metal oxides (such as CeO2 and ZrO2), supported metal catalysts (like Cu-Ni and Cu-Fe), ionic liquids, and organotin compounds, have been investigated to improve the efficiency and selectivity of this reaction. nih.govresearchgate.netmdpi.comacs.org These catalysts facilitate the activation of CO2 and methanol and can help overcome thermodynamic limitations, often in conjunction with dehydrating agents to remove the water produced. nih.govacs.orgrsc.org For example, CeO2 catalysts have been shown to exhibit both basicity and acidity, facilitating the formation of key reaction intermediates like bicarbonates and methoxy (B1213986) species. rsc.org Praseodymium-doped CeO2 catalysts derived from metal-organic frameworks have shown enhanced acidic and basic properties and higher oxygen vacancy concentrations, leading to improved DMC yields in gas-phase reactions. rsc.org Organotin-oxometalate coordination polymers have also been developed as catalysts for DMC synthesis from CO2 and methanol, showing high activity and recyclability. acs.org

In some catalytic systems, DMC is the reactant undergoing transformation. For instance, DMC can be involved in transesterification reactions catalyzed by various compounds, as seen in the synthesis of polycarbonate diols. researchgate.netnih.gov While not acting as a catalyst component itself, DMC's reactivity as a methylating or carbonylating agent is leveraged in these catalyzed processes. unicamp.brresearchgate.net The reaction mechanism of DMC synthesis from methyl carbamate (B1207046) and methanol catalyzed by transition-metal salts like ZnCl2 involves the coordination of reactants to the metal center. acs.orgresearchgate.net

DMC can also function as a solvent in catalytic reactions. Its use as a benign solvent has been explored in multistep continuous flow synthesis of amino alcohols, demonstrating its potential to influence reaction outcomes and efficiency in complex catalytic sequences. rsc.org

Environmental Fate and Detection of 2,6 Dmc Dimethyl Carbonate

Environmental Occurrence and Distribution of 2,6-Dmc (Dimethyl Carbonate)

The release of Dimethyl Carbonate into the environment primarily occurs through industrial waste streams. nih.gov Given its vapor pressure of 55 mm Hg at 25°C, DMC released to the air will exist exclusively as a vapor. nih.gov If released into water, its partial solubility (up to 13%) suggests it can be distributed in aqueous environments, though it is subject to hydrolysis over time. wikipedia.org For soil, the fate of DMC is influenced by its solubility and biodegradability. Its classification as a green chemical is partly due to its low potential for bioaccumulation and its rapid degradation in the environment. gneebio.commdpi.comresearchgate.net

Degradation Pathways of this compound (Dimethyl Carbonate) in Environmental Matrices

Dimethyl Carbonate degrades in the environment through several pathways, including photodegradation in the atmosphere, biodegradation by microorganisms, and chemical degradation, primarily through hydrolysis.

In the atmosphere, Dimethyl Carbonate is degraded by reacting with photochemically-produced hydroxyl (OH) radicals. nih.govresearchgate.net The estimated half-life for this vapor-phase reaction is approximately 24.6 days. nih.gov This reaction is considered the main atmospheric loss process for DMC. researchgate.net DMC does not absorb light at wavelengths greater than 290 nm, meaning it is not expected to undergo direct photolysis in the environment. nih.gov Some studies have explored the use of photocatalysis, for instance with titanium dioxide (TiO2), as a method for degrading organic pollutants, which could also be applicable to DMC. rsc.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Primary Degradation Pathway | Reaction with OH radicals | nih.govresearchgate.net |

| Atmospheric Half-Life | ~24.6 days | nih.gov |

| Direct Photolysis Potential | Not expected (does not absorb at λ >290 nm) | nih.gov |

Dimethyl Carbonate is recognized as being readily biodegradable. gneebio.comwikipedia.orgresearchgate.net Studies have shown that over 90% of DMC can biodegrade in the atmosphere within 28 days. researchgate.netresearchgate.net This biodegradability is a key factor in its classification as an environmentally friendly solvent. silverfernchemical.comgneebio.comwikipedia.org The process involves microbial transformation, where microorganisms in soil and water break down the compound into simpler, non-toxic substances like methanol (B129727) and carbon dioxide. gneebio.comwikipedia.org

The primary chemical degradation pathway for Dimethyl Carbonate in aqueous environments is hydrolysis. wikipedia.orgmdpi.com Over time, DMC reacts with water to form methanol and carbon dioxide. wikipedia.orgreddit.comreddit.com This hydrolysis can be catalyzed by both acidic and basic conditions. reddit.com The rate of hydrolysis is influenced by factors such as temperature and pH; for instance, at 100°C and a pressure of 45 psig, hydrolysis can be achieved with a residence time of about 15 minutes in the presence of a catalyst like potassium carbonate. google.com Buffering the solution to a neutral pH can help prevent both acid and base-catalyzed hydrolysis. reddit.com

Advanced Analytical Techniques for Environmental Monitoring of this compound (Dimethyl Carbonate)

Accurate monitoring of Dimethyl Carbonate in environmental samples is crucial for assessing its distribution and fate. Various advanced analytical techniques are employed for its detection, particularly at trace levels in complex matrices like water and soil.

Gas chromatography (GC) is a widely used technique for the analysis of DMC. tandfonline.comresearchgate.nettandfonline.com For determining purity and impurities, GC coupled with a thermal conductivity detector (TCD) or a mass spectrometer (MS) provides reliable and fast results. tandfonline.comtandfonline.comnih.gov Specific methods have been developed using polar capillary columns, such as the HP-Wax column, for effective separation of DMC from other components. researchgate.nettandfonline.com

High-performance liquid chromatography (HPLC) is another powerful tool for DMC analysis. mdpi.comnih.gov It can be used as a "green" mobile phase modifier in reversed-phase liquid chromatography (RPLC). nih.gov For detecting trace levels of anions in DMC, a column-switching ion chromatography system has been developed, achieving detection limits in the microgram-per-liter (μg/L) range. rsc.org This method has shown satisfactory linearity and recovery rates for anions like chloride and nitrate in DMC samples. rsc.org Furthermore, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) has been explored, using DMC as a novel organic eluent that allows for strong elution under standard ICPMS conditions. rsc.orgrsc.org

| Technique | Detector | Application | Key Findings/Detection Limits | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | TCD / MS | Purity, impurity, and by-product analysis | Provides simple, fast, and reliable results. | tandfonline.comresearchgate.nettandfonline.comnih.gov |

| Ion Chromatography (Column-Switching) | - | Trace anion analysis in DMC | Detection limits: 2.79–5.66 μg/L; Recovery: 85.09–99.07% | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | UV / Fluorescence / ICPMS | Used as a mobile phase modifier; Speciation analysis | Effective for hydrophobic compounds; shows high tolerability by ICPMS. | nih.govrsc.orgrsc.org |

Environmental Fate and Detection of Dimethyl Carbonate

Dimethyl Carbonate (DMC) is recognized for its favorable environmental profile, often categorized as a "green chemical". researchgate.netmdpi.com Its environmental behavior is characterized by low toxicity, ready biodegradability, and miscibility with water. mdpi.com When released into the environment, Dimethyl Carbonate primarily partitions into air and water, with negligible amounts found in soil, sediment, or living organisms. jcia-bigdr.jp

The production and widespread industrial use of DMC as a methylating agent and solvent may lead to its release through various waste streams. nih.gov However, its chemical properties suggest a low potential for negative environmental impact. It is considered readily biodegradable in water and has a low potential for bioaccumulation in aquatic organisms, as indicated by its low partition coefficient. jcia-bigdr.jpnih.gov In the atmosphere, Dimethyl Carbonate is expected to exist entirely in the vapor phase due to its high vapor pressure. nih.gov Over 90% of DMC is reported to biodegrade in the atmosphere within 28 days. researchgate.net

Air Quality Monitoring for Dimethyl Carbonate

Monitoring the concentration of Dimethyl Carbonate in the air is relevant for workplace safety and environmental assessment, particularly in industrial facilities where it is produced or used. jcia-bigdr.jpacsbadge.com Various methods and tools are available for detecting and quantifying atmospheric DMC.

Exposure to Dimethyl Carbonate can be measured through personal monitoring devices or area concentration measurements. acsbadge.com One common method involves vapor monitors that can be worn as badges in the breathing zone of workers or placed in a specific area. acsbadge.com These monitors operate on the principle of diffusion, where air passes through a microporous membrane, and the vapor is collected on a special adsorbent material, such as activated carbon. acsbadge.com The collected sample is then analyzed in a laboratory, typically using Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the average exposure concentration over a specific period. acsbadge.com Gas chromatography-mass spectrometry is another established method for the determination of dimethyl carbonate in the air of workplaces. nih.gov

Regulatory and advisory bodies have established exposure guidelines for Dimethyl Carbonate. For instance, in California, the Office of Environmental Health Hazard Assessment (OEHHA) has developed interim acute and chronic Reference Exposure Levels (RELs) for DMC, prompted by its proposed use as a niche solvent. The concern for ambient exposures is related to its metabolites, methanol and carbon dioxide, and subsequently formaldehyde and formic acid, rather than the external air concentrations of DMC itself.

Below are tables summarizing key properties of Dimethyl Carbonate relevant to its environmental fate and methods for its detection in the air.

Table 1: Environmental Fate and Physical Properties of Dimethyl Carbonate

| Property | Value/Description | Source |

|---|---|---|

| Biodegradability | Readily biodegradable in water. Over 90% biodegrades in the atmosphere in 28 days. | researchgate.netjcia-bigdr.jp |

| Bioaccumulation Potential | Low, based on a low partition coefficient (log Pow: 0.354 at 20 °C). | jcia-bigdr.jpnih.gov |

| Environmental Partitioning | Primarily partitions to air and water. | jcia-bigdr.jp |

| Vapor Pressure | 55 mm Hg at 25 °C, indicating it will exist solely as a vapor if released to air. | nih.gov |

| Water Solubility | Partially soluble up to 13%. | wikipedia.org |

| Flash Point | 17 °C (63 °F). | wikipedia.org |

Table 2: Air Quality Monitoring and Detection Methods for Dimethyl Carbonate

| Monitoring Aspect | Method/Technology | Details | Source |

|---|---|---|---|

| Personal/Area Monitoring | ACS Vapor Monitor (OV-377) | Worn as a badge or placed in a room. Collects vapor on an adsorbent via diffusion. | acsbadge.com |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Used for determination in workplace air. | nih.gov |

| Analytical Method | Gas Chromatography-Flame Ionization Detection (GC-FID) | Used for analyzing samples collected by vapor monitors. | acsbadge.com |

| Adsorbent Material | Activated Carbon | Used inside monitoring badges to collect DMC vapor. | acsbadge.com |

Future Directions and Emerging Research Areas for 2,6 Dmc Dimethyl Carbonate

Untapped Synthetic Avenues for Dimethyl Carbonate and its Analogues

Developing greener and more efficient synthesis routes for DMC remains a key research area. Traditional methods often involve hazardous materials like phosgene (B1210022) or face thermodynamic limitations. Future research is exploring novel catalytic systems and reaction conditions to overcome these challenges.